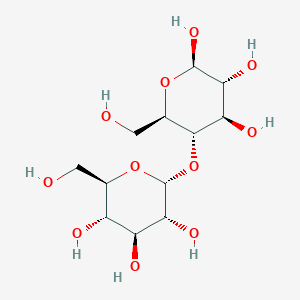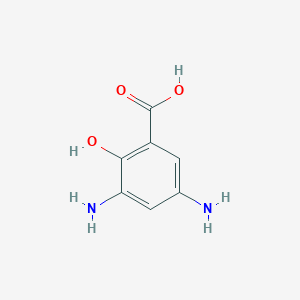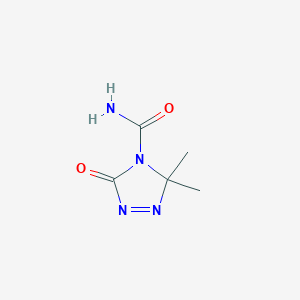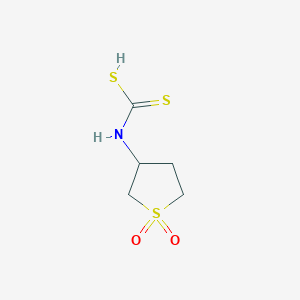
Sulfocarbathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfocarbathione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonated derivative of carbathione, which is an antioxidant and a precursor to the amino acid cysteine. Sulfocarbathione has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of sulfocarbathione is not fully understood, but it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting against oxidative damage. It has also been shown to increase the levels of glutathione, a key antioxidant in the body.
Effets Biochimiques Et Physiologiques
Sulfocarbathione has been shown to possess a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, improve cognitive function, and reduce the risk of cardiovascular disease. It has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of sulfocarbathione for lab experiments is its antioxidant properties, which make it a useful tool for studying oxidative stress-related diseases. However, one limitation is that it can be difficult to work with due to its low solubility in water and other common solvents.
Orientations Futures
There are a number of potential future directions for research on sulfocarbathione. One area of interest is its potential use as a radioprotective agent in cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of sulfocarbathione and its potential applications in other areas of scientific research.
Méthodes De Synthèse
Sulfocarbathione can be synthesized through a number of different methods, including the reaction of carbathione with sulfonic acid or sulfur trioxide. The most common method involves the reaction of carbathione with sodium bisulfite and sodium hydroxide, which yields sulfocarbathione as a white crystalline solid.
Applications De Recherche Scientifique
Sulfocarbathione has been studied for its potential applications in a variety of scientific research fields. In particular, it has been investigated as a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as a radioprotective agent in cancer treatment.
Propriétés
Numéro CAS |
114654-31-8 |
|---|---|
Nom du produit |
Sulfocarbathione |
Formule moléculaire |
C5H9NO2S3 |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
(1,1-dioxothiolan-3-yl)carbamodithioic acid |
InChI |
InChI=1S/C5H9NO2S3/c7-11(8)2-1-4(3-11)6-5(9)10/h4H,1-3H2,(H2,6,9,10) |
Clé InChI |
UEKOYEYXLALUCZ-UHFFFAOYSA-N |
SMILES isomérique |
C1CS(=O)(=O)CC1N=C(S)S |
SMILES |
C1CS(=O)(=O)CC1NC(=S)S |
SMILES canonique |
C1CS(=O)(=O)CC1NC(=S)S |
Synonymes |
N-1,2-dioxothiolan-3-yl-dithiocarbamate, potassium salt sulfocarbathion K sulfocarbathione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



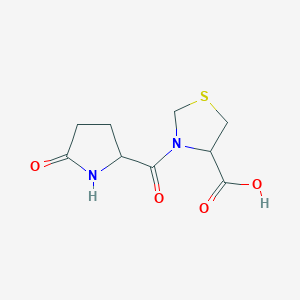
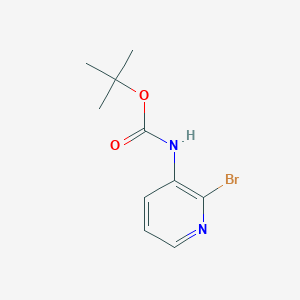
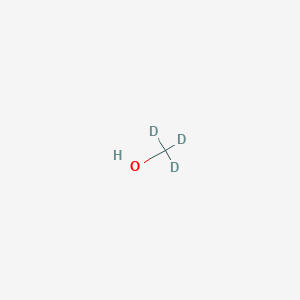
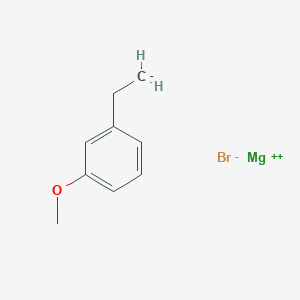
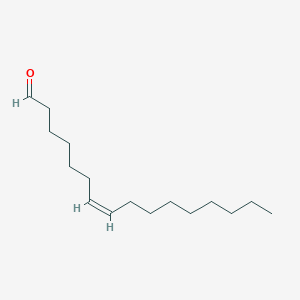
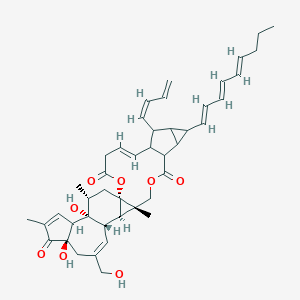
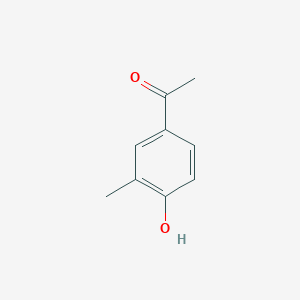
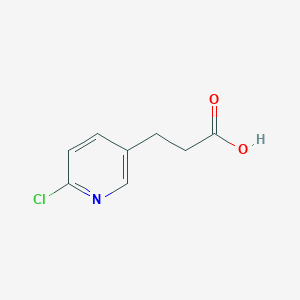
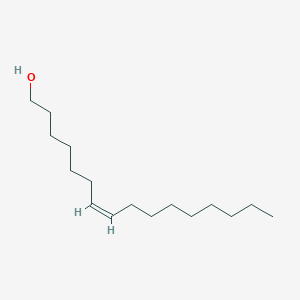
![3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B56499.png)
